2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

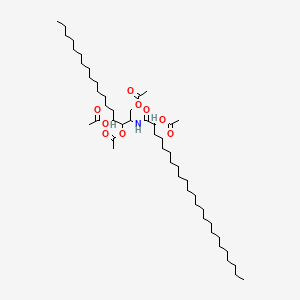

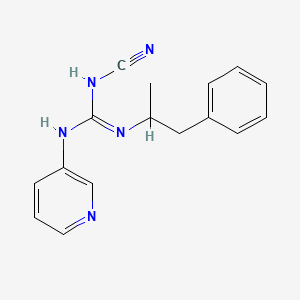

The compound “2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid” is a derivative of 3-Hydroxyquinazoline-2,4(1H,3H)-Dione . It is a part of a series of metal ion chelators with potent Anti-HCV activities .

Synthesis Analysis

The synthesis of this compound involves the use of 2-bromo-N-(4-(trifluoromethyl)phenyl)acetamide as the halide in the reactants . The crude product was obtained as a white solid .Molecular Structure Analysis

The molecular formula of the compound is C8H5N2O2 . It has an average mass of 161.138 Da and a mono-isotopic mass of 161.035645 Da .Chemical Reactions Analysis

The compound is a part of a series of 3-hydroxyquinazoline-2,4(1H,3H)-dione derivatives . These compounds have shown good inhibitory activities on non-structural protein 5B (NS5B) polymerase .Physical And Chemical Properties Analysis

The compound has a molecular formula of C8H5N2O2 . It has an average mass of 161.138 Da and a mono-isotopic mass of 161.035645 Da .科学的研究の応用

Anticonvulsant Activity : A study by El Kayal et al. (2019) synthesized derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide and evaluated their anticonvulsant activity. They found a compound within this series that improved experimental convulsive syndrome rates in mice without impairing motor coordination, suggesting potential as an anticonvulsant agent (El Kayal et al., 2019).

Synthesis of Dialkyl Derivatives : Khouili et al. (2021) reported the synthesis of new alkyl derivatives, alkyl 2-[2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl]benzoates. These compounds were characterized by NMR and X-ray crystallographic analysis, indicating their potential for further chemical and pharmacological studies (Khouili et al., 2021).

Antimicrobial and Anticonvulsant Properties : Rajasekaran et al. (2013) synthesized novel derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones and evaluated them for antimicrobial and anticonvulsant activities. Some compounds showed broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as potent anticonvulsant activity (Rajasekaran et al., 2013).

Efficient Synthesis and Transformation : Rafeeq et al. (2015) described an efficient synthesis method for 2-(4-Oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydropthalazine-1,4-dione, involving dehydrative ring closure. This methodology may facilitate the production and exploration of this compound for further applications (Rafeeq et al., 2015).

Pharmaceutical Pollutants Treatment : Xie et al. (2021) investigated the removal of carbamazepine, a pharmaceutical pollutant, using a microbial fuel cell coupled constructed wetland system. They identified transformation products, including 2-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl) benzoic acid, which indicates its relevance in environmental and pharmaceutical waste treatment (Xie et al., 2021).

作用機序

The compound may exert an anti-HCV effect by targeting NS5B . This speculation is supported by molecular docking studies and ultraviolet-visible (UV-Vis) spectrophotometry assay, in which the possibility of binding of 3-hydroxyquinazoline-2,4(1H,3H)-diones with Mg2+ in the NS5B catalytic center was observed .

将来の方向性

特性

IUPAC Name |

2-(2,4-dioxoquinazolin-1-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O4/c18-13-9-5-1-3-7-11(9)17(15(21)16-13)12-8-4-2-6-10(12)14(19)20/h1-8H,(H,19,20)(H,16,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQDIPTUVOCVNKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=O)N2C3=CC=CC=C3C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40788476 |

Source

|

| Record name | 2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40788476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid | |

CAS RN |

537693-30-4 |

Source

|

| Record name | 2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40788476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the significance of identifying 2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid in a CW-MFC system designed for carbamazepine removal?

A1: The identification of 2-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)benzoic acid (TP283) as a transformation product of carbamazepine (CBZ) in the CW-MFC system is crucial for several reasons.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3h-Oxazolo[3,4-c]pyrimidine](/img/structure/B592637.png)